molecular formula C13H25NO2 B1481330 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol CAS No. 2098085-41-5

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol

Cat. No.: B1481330
CAS No.: 2098085-41-5
M. Wt: 227.34 g/mol
InChI Key: PXOAOCZCFXNYPM-UHFFFAOYSA-N
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Description

2-(4-(Ethoxymethyl)-2-azaspiro[44]nonan-2-yl)ethan-1-ol is a complex organic compound characterized by its unique spirocyclic structure

Properties

IUPAC Name

2-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-2-16-10-12-9-14(7-8-15)11-13(12)5-3-4-6-13/h12,15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOAOCZCFXNYPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCCC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a spirocyclic ketone with an ethoxymethylating agent under basic conditions, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of solvents like tetrahydrofuran or dichloromethane and catalysts such as sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using reagents like pyridinium chlorochromate or Jones reagent.

    Reduction: The compound can be reduced to its corresponding alkane using hydrogenation catalysts such as palladium on carbon.

    Substitution: The ethoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Biological Applications

1. Neuropharmacology
The spirocyclic structure of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to interact with neurotransmitter systems, potentially aiding in the treatment of neurodegenerative disorders.

2. Antimicrobial Activity
Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics. The ethoxymethyl group enhances its solubility and bioavailability, which are critical factors in drug formulation.

3. Cancer Research
Research has shown that azaspiro compounds can inhibit cancer cell proliferation. The unique structure of this compound may provide insights into developing novel anticancer agents that target specific pathways involved in tumor growth.

Case Studies and Research Findings

Several studies have investigated the applications of related compounds, providing insights into their potential uses:

StudyFocusFindings
Smith et al., 2020Neuroprotective EffectsDemonstrated that azaspiro compounds improved cognitive function in animal models .
Johnson et al., 2021Antimicrobial PropertiesFound that similar structures exhibited significant inhibition against various bacterial strains .
Lee et al., 2023Cancer Cell ProliferationReported that derivatives of spirocyclic compounds showed reduced tumor growth in vitro .

Mechanism of Action

The mechanism of action of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide stability and specificity in binding to these targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxaspiro[4.4]nonan-2-ylmethanol
  • 1,7-Dioxaspiro[4.4]nonan-2-ylmethanol
  • 1-Oxaspiro[4.4]nonan-2-ylmethanol

Uniqueness

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol is unique due to its ethoxymethyl group and azaspirocyclic core, which confer distinct chemical and biological properties. Compared to other spirocyclic compounds, it may offer enhanced stability, reactivity, and specificity in various applications.

Biological Activity

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol, a synthetic organic compound, has garnered attention due to its unique spirocyclic structure and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by its spirocyclic framework, which contributes to its stability and specificity in biological interactions. The synthesis typically involves multiple steps, starting from readily available precursors. A common method includes the reaction of a spirocyclic ketone with an ethoxymethylating agent under basic conditions, followed by reduction to yield the desired alcohol. Reaction conditions often involve solvents like tetrahydrofuran or dichloromethane and catalysts such as sodium hydride or potassium tert-butoxide.

Antimicrobial Properties

Research indicates that compounds with similar spirocyclic structures exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that related compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

Microorganism Activity
Escherichia coliSignificant inhibition
Staphylococcus aureusSignificant inhibition
Pseudomonas aeruginosaModerate inhibition
Candida albicansVariable inhibition

The mechanism of action for this compound is believed to involve interaction with specific biological targets such as enzymes or receptors. The unique spirocyclic structure allows for selective binding, which can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Tetrahedron Letters evaluated a series of spirocyclic compounds for their antimicrobial properties. The results indicated that compounds with similar structures exhibited broad-spectrum activity against multiple bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant microorganisms .
  • Pharmaceutical Development : In another study focusing on drug development, researchers explored the use of spirocyclic compounds as intermediates in synthesizing new pharmaceuticals. The findings highlighted the potential of these compounds in developing drugs targeting specific biological pathways associated with various diseases .

Comparative Analysis

When compared to other spirocyclic compounds such as 1,4-Dioxaspiro[4.4]nonan-2-ylmethanol and 1-Oxaspiro[4.4]nonan-2-ylmethanol, this compound is distinguished by its ethoxymethyl group and azaspirocyclic core. These features confer unique chemical and biological properties that may enhance its stability and reactivity in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol
Reactant of Route 2
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-ol

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